Methyl 7-fluoroisoquinoline-6-carboxylate

Description

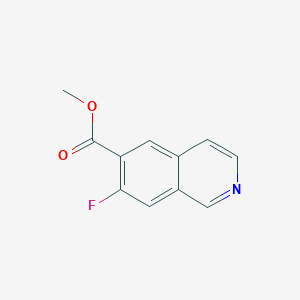

Methyl 7-fluoroisoquinoline-6-carboxylate is a fluorinated isoquinoline derivative characterized by a fluorine atom at the 7-position and a methyl ester group at the 6-position of the heteroaromatic ring. Isoquinoline derivatives are prominent in medicinal chemistry due to their structural similarity to biologically active alkaloids. The methyl ester group contributes to solubility in organic solvents, facilitating synthetic modifications.

Properties

IUPAC Name |

methyl 7-fluoroisoquinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-15-11(14)9-4-7-2-3-13-6-8(7)5-10(9)12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSBTXVOYWWNMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C=NC=CC2=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-fluoroisoquinoline-6-carboxylate typically involves the use of 6-bromo-7-fluoroisoquinoline as a starting material. This compound is reacted with bis(triphenylphosphine)palladium(II) chloride and triethylamine in methanol under an inert atmosphere . The reaction is carried out in an autoclave to ensure the necessary pressure and temperature conditions are met .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoroisoquinoline-6-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, carboxylic acids, and reduced forms of the compound .

Scientific Research Applications

Methyl 7-fluoroisoquinoline-6-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 7-fluoroisoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors involved in disease processes . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to modulate various biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of Methyl 7-fluoroisoquinoline-6-carboxylate include:

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| This compound | 7-F, 6-COOCH₃ | ~205* | High electronegativity (F), ester solubility |

| Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) | 6,7-OCH₃, 1-CH₃, 2-COOCH₂CH₃, 3,4-dihydro | Not reported | Partial saturation (dihydro), methoxy groups enhance lipophilicity |

| Methyl 2-acetamidoquinoline-6-carboxylate | 2-NHCOCH₃, 6-COOCH₃ (quinoline core) | 244.25 | Polar acetamido group, quinoline backbone |

| 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) | 6,7-OCH₃, 1-CH₃, 2-SO₂CH₃, tetrahydro | Not reported | Sulfonyl group (electron-withdrawing), tetrahydro structure reduces aromaticity |

*Calculated based on molecular formula C₁₁H₈FNO₂.

Physicochemical and Reactivity Trends

- Fluorine vs. Methoxy Groups : The 7-fluorine in the target compound increases electron-withdrawing effects compared to methoxy-substituted analogs (e.g., 6d and 6e). This may enhance oxidative stability and influence π-π stacking in protein binding .

- Ester vs. Sulfonyl/Carboxamide Groups : The methyl ester at position 6 offers hydrolytic lability, enabling prodrug strategies. In contrast, sulfonyl (6e) or carboxamide groups (e.g., 6f) provide greater resistance to hydrolysis but reduce solubility in polar solvents .

- Aromatic vs. Dihydro/Tetrahydro Cores: Fully aromatic isoquinolines (e.g., this compound) exhibit stronger planar rigidity, favoring interactions with flat binding pockets. Partially saturated analogs (e.g., 6d, 6e) may display improved conformational flexibility for targeting diverse receptors .

Biological Activity

Methyl 7-fluoroisoquinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H8FNO2

- CAS Number : 1943761-57-6

- Molecular Structure : The compound features an isoquinoline core with a fluorine atom and a carboxylate group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The specific synthetic pathways can vary, but the general approach includes:

- Formation of the Isoquinoline Skeleton : This can be achieved through cyclization reactions involving appropriate precursors.

- Fluorination : Introduction of the fluorine atom at the 7-position can be accomplished using fluorinating agents.

- Carboxylation : The carboxylate group is introduced via carboxylation reactions, often utilizing carbon dioxide or carboxylic acid derivatives.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In various studies, it was evaluated against several bacterial strains and demonstrated significant inhibition:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating potent activity against Gram-positive and Gram-negative bacteria. For instance, it exhibited an MIC of less than 10 µg/mL against specific strains of Staphylococcus aureus and Escherichia coli.

Antimalarial Activity

Recent research has highlighted the compound's potential as an antimalarial agent:

- Targeting Dihydroorotate Dehydrogenase (DHODH) : this compound was tested against recombinant DHODH from Plasmodium falciparum. It showed an IC50 value below 0.03 µM, indicating high potency compared to traditional antimalarial drugs .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in bacterial and parasitic metabolism, such as DHODH.

- Disruption of Cellular Processes : By interfering with nucleic acid synthesis and energy metabolism, it hampers the growth and replication of pathogens.

Study 1: Antibacterial Efficacy

In a controlled study, this compound was administered in vitro against various bacterial strains. The results indicated:

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | <10 | High |

| Escherichia coli | <10 | High |

| Pseudomonas aeruginosa | 20 | Moderate |

This study confirmed the compound's effectiveness as a potential antibacterial agent.

Study 2: Antimalarial Potential

Another study focused on the antimalarial properties of this compound:

| Assay Type | Result |

|---|---|

| IC50 against PfDHODH | <0.03 µM |

| Selectivity Index (human DHODH) | >30 µM |

These findings suggest that the compound exhibits selective toxicity towards malaria parasites while being less harmful to human cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.